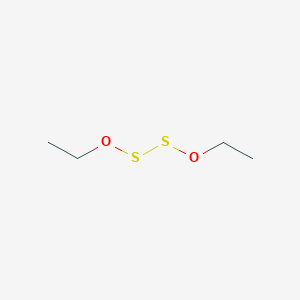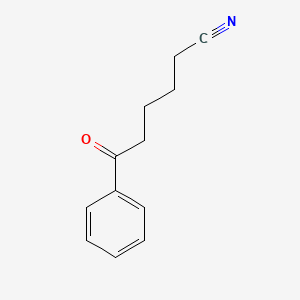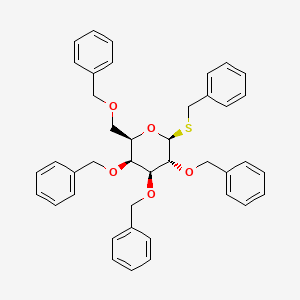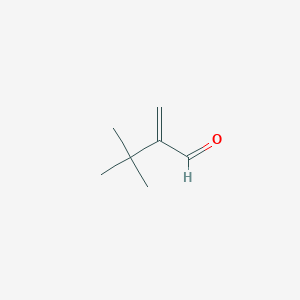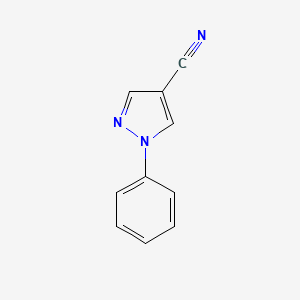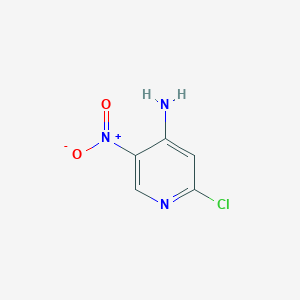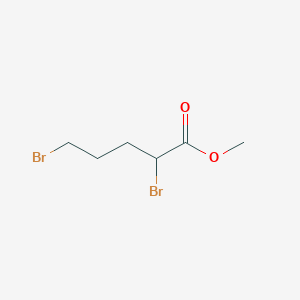![molecular formula C13H10N2O2S B1353591 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 109113-39-5](/img/structure/B1353591.png)
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
Übersicht
Beschreibung
“1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the molecular formula C10H9NO2S . It is a heterocyclic compound, which means it contains a ring of atoms of at least two different elements. In this case, the ring contains carbon, nitrogen, and sulfur atoms .
Synthesis Analysis
The synthesis of “1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine” involves various organic syntheses . For instance, it can be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .Molecular Structure Analysis
The molecular structure of “1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine” is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom . The carbon valencies not taken up in forming the ring are satisfied by hydrogen .Chemical Reactions Analysis
“1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine” can participate in various chemical reactions. For example, it can be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine” include a melting point of 88-91 °C . It has an index of refraction of 1.599 and a molar refractivity of 57.2±0.5 cm3 . It has 3 hydrogen bond acceptors and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
-
Synthesis of Substituted Pyridines
- Field : Organic Chemistry
- Application : This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
- Method : The methodology involves the remodeling of (Aza)indole/Benzofuran skeletons .
- Results : Totally ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines were synthesized showing the robustness of the developed methodology .
-
Pyridinium Salts
- Field : Organic Chemistry
- Application : Pyridinium salts have played an intriguing role in a wide range of research topics. They are important as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
- Method : The review highlights the pyridinium salts in terms of their synthetic routes and reactivity .
- Results : The results are not specific to “1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine”, but it provides a general overview of the importance and applications of pyridinium salts .
-
Utility of Pentachloropyridine
- Field : Organic Synthesis
- Application : The 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine was successfully used in the nucleophilic substitution .
- Method : The method involves the use of pentachloropyridine in organic synthesis .
- Results : The results are not specific to “1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine”, but it shows the utility of pentachloropyridine in organic synthesis .
-
Heterocyclic Compounds
- Field : Organic Chemistry
- Application : Heterocycles represent a larger group of organic compounds and play an important role in all aspects of pure and applied chemistry . The subgroup of this class called perhalogenated heterocyclic compound has seen intensive development in the synthetic chemistry of heterocycles .
- Method : The method involves the use of perhalogenated heterocyclic compounds in organic synthesis .
- Results : Substituted pyridines are an important material in organic chemistry, biochemistry, and pharmaceutical chemistry .
-
Pyridinium Ionic Liquids
- Field : Materials Science
- Application : Pyridinium salts have importance as pyridinium ionic liquids . These ionic liquids have applications in materials science and biological issues related to gene delivery .
- Method : The review highlights the pyridinium salts in terms of their synthetic routes and reactivity .
- Results : The results are not specific to “1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine”, but it provides a general overview of the importance and applications of pyridinium ionic liquids .
-
Biological Potential of Indole Derivatives
- Field : Biochemistry
- Application : Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
- Method : The method involves the use of indole derivatives in biochemistry .
- Results : Indole derivatives possess various biological activities .
-
Synthesis of Substituted Pyridines with Diverse Functional Groups
- Field : Organic Chemistry
- Application : This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
- Method : The methodology involves the remodeling of (Aza)indole/Benzofuran skeletons .
- Results : Totally ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines were synthesized showing the robustness of the developed methodology .
-
Utility of Pentachloropyridine in Organic Synthesis
- Field : Organic Synthesis
- Application : The 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine was successfully used in the nucleophilic substitution .
- Method : The method involves the use of pentachloropyridine in organic synthesis .
- Results : The results are not specific to “1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine”, but it shows the utility of pentachloropyridine in organic synthesis .
-
Pyridinium Salts: From Synthesis to Reactivity and Applications
- Field : Organic Chemistry
- Application : Structurally diverse pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . Over the centuries, these privileged scaffolds have played an intriguing role in a wide range of research topics .
- Method : The review highlights the pyridinium salts in terms of their synthetic routes and reactivity .
- Results : The results are not specific to “1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine”, but it provides a general overview of the importance and applications of pyridinium salts .
Safety And Hazards
The safety data sheet for “1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-18(17,12-4-2-1-3-5-12)15-9-7-11-10-14-8-6-13(11)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCHTSUBCBYZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451815 | |
| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
109113-39-5 | |
| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

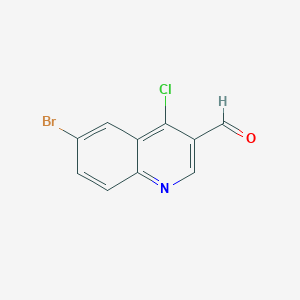
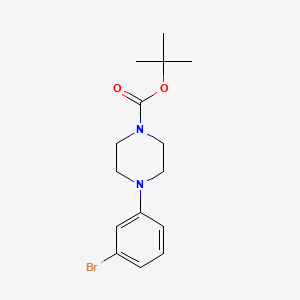

![2-Methylbenzo[d]oxazol-5-ol](/img/structure/B1353514.png)
